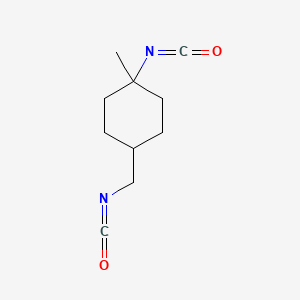

1-Isocyanato-4-(isocyanatomethyl)-1-methylcyclohexane

CAS No.: 93776-85-3

Cat. No.: VC16990913

Molecular Formula: C10H14N2O2

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93776-85-3 |

|---|---|

| Molecular Formula | C10H14N2O2 |

| Molecular Weight | 194.23 g/mol |

| IUPAC Name | 1-isocyanato-4-(isocyanatomethyl)-1-methylcyclohexane |

| Standard InChI | InChI=1S/C10H14N2O2/c1-10(12-8-14)4-2-9(3-5-10)6-11-7-13/h9H,2-6H2,1H3 |

| Standard InChI Key | RLAUGOOVNMKKCB-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CCC(CC1)CN=C=O)N=C=O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-Isocyanato-4-(isocyanatomethyl)-1-methylcyclohexane features a cyclohexane ring substituted with two isocyanate (-NCO) groups: one at the 1-position and another via a methylene bridge at the 4-position. The molecular formula is C₁₀H₁₄N₂O₂, with a molecular weight of 194.23 g/mol . Its three-dimensional conformation, validated by PubChem’s interactive 3D model, reveals a chair-like cyclohexane structure with axial and equatorial orientations of the substituents, influencing steric interactions during polymerization .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 93776-85-3 | |

| Molecular Formula | C₁₀H₁₄N₂O₂ | |

| Molecular Weight | 194.23 g/mol | |

| XLogP3-AA | 3.5 | |

| Rotatable Bond Count | 3 | |

| Exact Mass | 194.105527694 Da |

Spectroscopic and Computational Data

The compound’s SMILES notation (CC1(CCC(CC1)CN=C=O)N=C=O) and InChIKey (RLAUGOOVNMKKCB-UHFFFAOYSA-N) provide unambiguous identifiers for database searches . Computational analyses predict a logP value of 2.94, indicating moderate lipophilicity, which correlates with its solubility in organic solvents like acetonitrile and toluene .

Synthesis and Industrial Production

Synthetic Pathways

Industrial synthesis typically involves phosgenation of corresponding diamines. For 1-isocyanato-4-(isocyanatomethyl)-1-methylcyclohexane, the precursor 1-amino-4-(aminomethyl)-1-methylcyclohexane reacts with phosgene (COCl₂) under controlled conditions. Alternative non-phosgene routes, such as catalytic carbonylation of nitro compounds, are emerging but remain less cost-effective for large-scale production .

Purification and Quality Control

Post-synthesis purification employs fractional distillation or recrystallization to achieve >99% purity, as demanded by pharmaceutical and polymer industries . Suppliers like Zibo Hangyu Biotechnology and Chemlyte Solutions specify assay values ≥99%, with impurities monitored via HPLC .

Applications in Polymer Science

Polyurethane Production

The compound’s dual isocyanate groups enable cross-linking reactions with polyols, forming polyurethane networks renowned for their elasticity and durability. Applications span:

-

Flexible Foams: Used in mattresses and automotive seating.

-

Coatings: Abrasion-resistant layers for industrial equipment.

Specialty Elastomers

In elastomer formulations, the compound enhances thermal stability and chemical resistance, making it suitable for seals and gaskets in harsh environments.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method using a Newcrom R1 column (3 µm particles) and mobile phase of acetonitrile/water/phosphoric acid (v/v/v: 50/50/0.1) achieves baseline separation. For MS compatibility, phosphoric acid is substituted with 0.1% formic acid .

Table 2: HPLC Conditions for Analysis

| Parameter | Specification |

|---|---|

| Column | Newcrom R1 (150 mm × 4.6 mm) |

| Mobile Phase | Acetonitrile/Water/Phosphoric Acid (50:50:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | 8.2 min |

Mass Spectrometry (MS)

Electrospray ionization (ESI) MS in positive ion mode generates a predominant [M+H]⁺ ion at m/z 195.11, consistent with the molecular weight .

Recent Research and Developments

Green Chemistry Initiatives

Recent studies explore enzymatic catalysis for isocyanate production, reducing reliance on toxic phosgene. Immobilized lipases show promise in converting amines to isocyanates under mild conditions.

Biomedical Applications

Preliminary research investigates polyurethane-based drug delivery systems using this diisocyanate, leveraging its biodegradability and controlled release kinetics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume